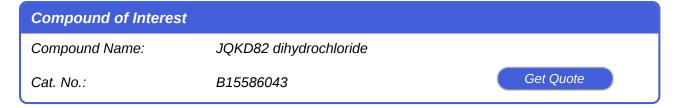


Application Notes: JQKD82 Dihydrochloride for Multiple Myeloma Cell Lines

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Introduction

JQKD82 dihydrochloride is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes.[1][2][3][4][5] It functions as a prodrug, delivering the active metabolite KDM5-C49, which potently blocks KDM5 function.[2][3] In multiple myeloma, KDM5A is a key enzyme that cooperates with the MYC oncogene to drive the transcription of genes essential for tumor cell growth and survival.[6][7] JQKD82 treatment leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2][4] Paradoxically, this results in the inhibition of MYC-driven transcriptional output, leading to anti-myeloma activity both in vitro and in vivo.[6] These application notes provide a summary of the effects of JQKD82 on multiple myeloma cell lines and detailed protocols for key experimental assays.

Mechanism of Action

JQKD82 dihydrochloride treatment disrupts the epigenetic regulation of gene expression in multiple myeloma cells. The active metabolite, KDM5-C49, inhibits KDM5A, which normally interacts with the positive transcription elongation factor b (P-TEFb) complex.[6][8] This inhibition leads to a hypermethylation of H3K4me3.[8] The increased H3K4me3 serves as a docking site for the TFIID transcription factor complex via the TAF3 subunit, which creates a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH (CDK7) and P-TEFb

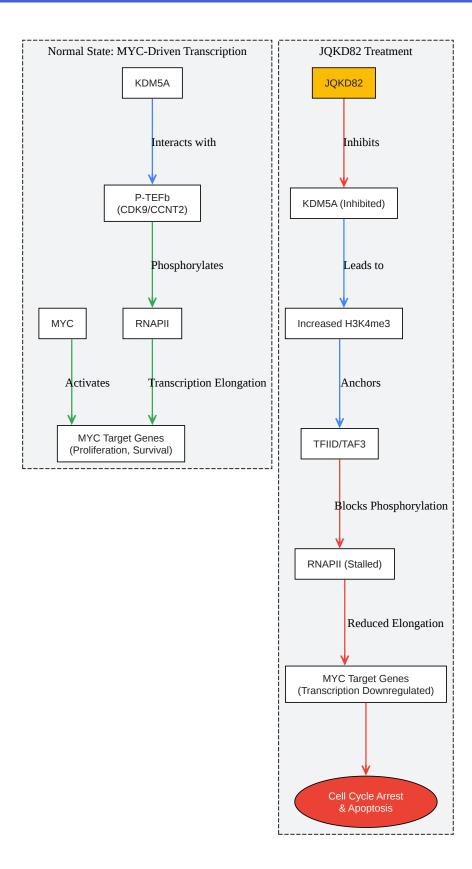


Methodological & Application

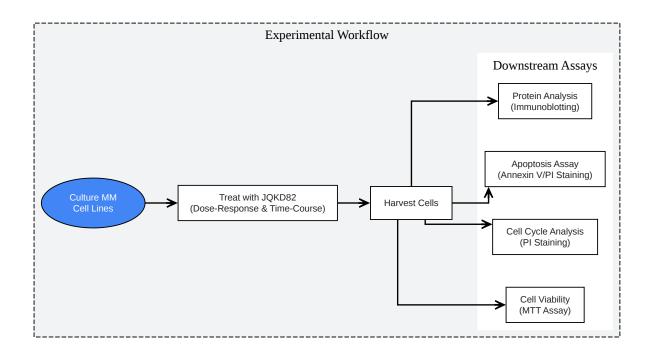
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(CDK9).[6][8] This suppression of RNAPII phosphorylation dampens transcription elongation of MYC target genes, ultimately leading to cell cycle arrest and apoptosis.[7][8]









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